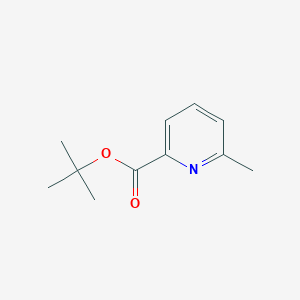

Tert-butyl 6-methylpyridine-2-carboxylate

Description

The pyridine (B92270) scaffold, a six-membered aromatic ring containing one nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic compounds. The introduction of substituents onto this core structure dramatically influences its physical, chemical, and biological properties. Among these, pyridine carboxylate derivatives, which feature a carboxylic acid or ester group, are of particular interest. The presence of both the nitrogen heterocycle and the carboxylate functionality provides multiple sites for chemical modification, making them valuable building blocks in the synthesis of more complex molecular architectures.

Tert-butyl 6-methylpyridine-2-carboxylate emerges as a noteworthy compound within this class. Its structure, featuring a tert-butyl ester at the 2-position and a methyl group at the 6-position, presents a unique combination of steric and electronic properties. The bulky tert-butyl group can serve as a protecting group for the carboxylic acid, allowing for selective reactions at other positions of the pyridine ring. The methyl group, in turn, can influence the reactivity of the ring and serve as a handle for further functionalization.

The journey of pyridine chemistry began in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones, naming it from the Greek words 'pyr' (fire) and 'idine' (denoting an aromatic base). wikipedia.org The elucidation of its benzene-like cyclic structure followed about two decades later, independently by Wilhelm Körner and James Dewar. wikipedia.org

The early 20th century witnessed significant advancements in the synthesis of pyridine and its derivatives. While early methods like the Hantzsch pyridine synthesis (1881) were developed, they were often inefficient. bldpharm.com A major breakthrough came in 1924 when Russian chemist Aleksei Chichibabin developed a more practical method for pyridine synthesis from inexpensive reagents like formaldehyde, acetaldehyde, and ammonia (B1221849), a method that, in principle, is still relevant today. bldpharm.com These foundational synthetic methods paved the way for the widespread availability and subsequent exploration of pyridine derivatives in various chemical disciplines.

Substituted pyridine-2-carboxylates are highly valuable synthetic intermediates. The carboxylate group can be readily transformed into a variety of other functional groups, such as amides, aldehydes, and alcohols, or can participate in a range of coupling reactions. This versatility allows chemists to construct complex molecules with a high degree of control.

The strategic placement of substituents on the pyridine ring is crucial for its application. For instance, pyridine derivatives are integral to many pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai The modification of the pyridine ring with various substituents can significantly influence the biological activity and pharmacokinetic properties of a molecule. ontosight.ai For example, compounds containing the morpholine (B109124) moiety, a related heterocyclic structure, have found widespread use in medicinal chemistry, including in drugs like the antidepressant Reboxetine and the antiemetic Aprepitant. nih.gov Similarly, pyridine carboxylate derivatives are explored for their potential as inhibitors of enzymes, highlighting their importance in drug discovery.

While extensive research on a wide array of pyridine derivatives is well-documented, specific research trajectories for this compound are not as broadly published. However, based on the known reactivity of related compounds, its research interest likely lies in its utility as a tailored building block in organic synthesis. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be removed selectively when needed.

The presence of the methyl group at the 6-position can direct certain reactions and can itself be a site for further chemical modification. For instance, the related compound, Butyl 6-methylpyridine-2-carboxylate, is known to serve as an intermediate in the production of biologically active molecules. ontosight.ai Therefore, it is plausible that this compound is investigated for similar purposes, particularly in the synthesis of complex molecules for medicinal chemistry and materials science. Its structural features suggest potential applications in creating novel ligands for catalysis or as a precursor to more elaborate heterocyclic systems.

The primary academic inquiry surrounding this compound likely focuses on its role as a versatile synthetic intermediate. Key objectives in this area would include:

Development of Efficient Synthetic Routes: A significant area of academic research is often dedicated to establishing efficient and scalable methods for the synthesis of such specialized building blocks.

Exploration of Reactivity and Functionalization: Investigating the reactivity of the pyridine ring and the methyl group in the presence of the bulky tert-butyl ester is crucial for understanding how this compound can be incorporated into larger molecules. This includes exploring its participation in cross-coupling reactions, which are fundamental transformations in modern organic chemistry. tcichemicals.com

Application in Target-Oriented Synthesis: A major goal would be to utilize this compound in the total synthesis of natural products or in the creation of novel compounds with potential biological activity. For example, a patent for bicyclic heteroaryl compounds as inhibitors of a specific signaling pathway highlights the importance of such building blocks in medicinal chemistry. google.com

Properties

IUPAC Name |

tert-butyl 6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-6-5-7-9(12-8)10(13)14-11(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIIPOFZJLTWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575433-87-3 | |

| Record name | tert-butyl 6-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 6 Methylpyridine 2 Carboxylate

De Novo Pyridine (B92270) Ring Construction Approaches Yielding 6-Methylpyridine-2-carboxylates

Building the heterocyclic core from the ground up allows for the precise installation of desired substituents. Cycloaddition and multicomponent reactions are powerful tools for this purpose, enabling the efficient assembly of complex pyridine structures.

Cycloaddition Reactions and Heterocycle Synthesis Strategies

Cycloaddition reactions offer a robust method for forming the pyridine ring by combining molecular fragments in a concerted or stepwise fashion. These reactions are valued for their ability to form multiple bonds in a single step with high stereochemical control.

[4+2] Cycloadditions (Diels-Alder Type Reactions): The hetero-Diels-Alder reaction is a classic strategy for pyridine synthesis. researchgate.netsigmaaldrich.com In this approach, a 1-azadiene (a four-atom component containing a nitrogen) reacts with a two-carbon dienophile, such as an alkyne or a substituted alkene, to form a dihydropyridine (B1217469) intermediate that subsequently aromatizes to the pyridine ring. researchgate.net The regioselectivity of the reaction is governed by the electronic properties and substitution patterns of the diene and dienophile. For instance, Lewis acid catalysis can be employed to activate less reactive dienophiles and control the regiochemical outcome. researchgate.net

[3+3] Cycloadditions: An alternative strategy involves the formal (3+3) cycloaddition of two three-atom fragments. A practical approach uses readily available enamines and unsaturated aldehydes or ketones as the building blocks. nih.govnih.gov This organocatalyzed method provides access to a diverse range of tri- and tetrasubstituted pyridines. nih.gov

[2+2+2] Cycloadditions: Transition-metal catalysis enables the cyclotrimerization of two alkyne molecules with a nitrile to construct the pyridine ring. rsc.org This method is particularly fascinating for its ability to assemble the heterocycle from simple, readily available starting materials under mild conditions. rsc.org The choice of metal catalyst is crucial for controlling the substitution pattern of the resulting pyridine. rsc.org

| Reaction Type | Reacting Components | Key Features | Reference |

|---|---|---|---|

| [4+2] Hetero-Diels-Alder | 1-Azadiene + Alkyne/Alkene | Forms dihydropyridine intermediate; can be catalyzed by Lewis acids. | researchgate.net |

| [3+3] Cycloaddition | Enamine + Enal/Ynal/Enone | Organocatalyzed; provides access to polysubstituted pyridines. | nih.govnih.gov |

| [2+2+2] Cycloaddition | 2 x Alkyne + Nitrile | Transition-metal catalyzed; builds the ring from simple precursors. | rsc.org |

Multicomponent Reaction Pathways to the Pyridine Core

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. researchgate.netchemicalbook.com These reactions are prized for their atom economy, reduced reaction times, and operational simplicity.

Hantzsch Pyridine Synthesis: One of the earliest and most well-known MCRs is the Hantzsch synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. chemicalbook.com The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to yield the aromatic pyridine ring. chemicalbook.com Modern variations of this reaction utilize microwave irradiation or green solvents to improve yields and reduce reaction times. chemicalbook.com

Bohlmann-Rahtz Pyridine Synthesis: This method provides direct access to substituted pyridines without the need for a separate oxidation step. It involves the reaction of an enamine with an α,β-unsaturated ketone (or a synthon thereof). The reaction proceeds via a condensation-cyclization-elimination sequence to yield the aromatic product directly.

| Reaction Name | Typical Reactants | Key Intermediate/Product | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia source | 1,4-Dihydropyridine (requires oxidation) | chemicalbook.com |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Substituted Pyridine (direct aromatization) | |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Pyridone derivative |

Functional Group Transformations and Derivatizations on Existing Pyridine Scaffolds

An alternative to de novo synthesis is the strategic modification of an existing, simpler pyridine derivative. This approach is often more practical when suitable starting materials are commercially available. The synthesis of tert-butyl 6-methylpyridine-2-carboxylate can be achieved by first obtaining 6-methylpyridine-2-carboxylic acid and then performing an esterification, or by introducing the methyl or carboxylate groups onto a suitable pyridine precursor.

Esterification Protocols for Pyridine-2-carboxylic Acids with Tert-butyl Alcohol Derivatives

The final step in many synthetic routes to the target compound is the esterification of 6-methylpyridine-2-carboxylic acid with a tert-butyl alcohol source. Due to the steric hindrance of the tertiary alcohol, standard Fischer esterification conditions are often inefficient. More specialized methods are required.

One effective method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This procedure allows the reaction to proceed under mild, non-acidic conditions at room temperature. The reaction is typically performed in an aprotic solvent like dichloromethane. While effective, this method can be complicated by the formation of N-acylurea byproducts, particularly with sterically demanding substrates.

| Reagent System | Role | Key Advantages/Considerations | Reference |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) / 4-(Dimethylamino)pyridine (DMAP) | Coupling Agent / Catalyst | Mild conditions, suitable for acid-labile substrates. Can form urea (B33335) byproducts. | |

| Sulfuric Acid | Acid Catalyst | Traditional method, requires reflux and removal of water. Less effective for tertiary alcohols. | chemicalbook.com |

| Uronium-based Coupling Agents (e.g., TBTU) | Coupling Agent | Excellent yields at room temperature, but may not be effective for tertiary alcohols. |

Carboxylation Reactions of Substituted Pyridines

The direct C-H carboxylation of a pyridine ring at a specific position is a challenging transformation. A more common and reliable strategy to obtain the precursor, 6-methylpyridine-2-carboxylic acid, involves the oxidation of a suitable functional group already present at the 2-position. For example, the oxidation of 6-methyl-2-pyridinemethanol (B71962) or 6-methyl-2-pyridinecarboxaldehyde (B119999) provides a direct route to the desired carboxylic acid. sigmaaldrich.comchemicalbook.com A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), is typically used for this transformation. chemicalbook.com The reaction is often carried out in an aqueous solution, and careful control of temperature and stoichiometry is necessary to achieve good yields. chemicalbook.com

| Starting Material | Oxidizing Agent | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| 6-Methyl-2-pyridinemethanol | Potassium Permanganate (KMnO₄) | Aqueous solution, 60°C | 75% | chemicalbook.com |

| 6-Methyl-2-pyridinecarboxaldehyde | Potassium Permanganate (KMnO₄) | Aqueous or basic conditions | - |

Alkylation and Methylation Strategies for the 6-Position

Introducing the methyl group at the 6-position of a pre-functionalized pyridine-2-carboxylate represents another key synthetic disconnection. Direct C-H methylation of pyridine rings can be accomplished through several modern methods.

Radical Methylation of Pyridine N-oxides: A metal-free approach involves the reaction of a pyridine N-oxide derivative with a peroxide, such as dicumyl peroxide (DCP), which serves as a methyl radical source. researchgate.netrsc.org This reaction typically proceeds at elevated temperatures and provides methylation predominantly at the C2 and C6 positions. researchgate.net The N-oxide functionality activates the ring towards radical attack and can be removed in a subsequent step.

Catalytic Methylation: A convenient laboratory procedure for the highly selective mono-α-methylation of pyridines utilizes a Raney nickel catalyst. researchgate.net The reaction is performed at high temperatures in a high-boiling alcohol like 1-octanol, which is thought to generate the methylating agent in situ. researchgate.net This method is suitable for pyridine derivatives with less reactive substituents due to the harsh conditions. researchgate.net

| Method | Precursor | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Radical Methylation | Pyridine N-oxide | Peroxide (e.g., DCP) | Metal-free; targets C2/C6 positions. | researchgate.netrsc.org |

| Catalytic α-Methylation | Pyridine | Raney Nickel, High-boiling alcohol | Heterogeneous catalysis; high temperature required. | researchgate.net |

Catalytic Approaches in the Synthesis of Pyridine Derivatives Relevant to this compound Precursors

The primary precursor for this compound is 6-methylpyridine-2-carboxylic acid (also known as 6-methylpicolinic acid). The synthesis of this key intermediate and related pyridine derivatives can be significantly enhanced through various catalytic strategies, including both biocatalysis and chemocatalysis.

Biocatalytic Synthesis: A highly regioselective and environmentally benign approach involves the use of microorganisms. For instance, the fungus Exophiala dermatitidis has been shown to oxidize the methyl group of 2,6-dimethylpyridine (B142122) (2,6-lutidine) to produce 6-methylpicolinic acid. chemicalbook.com This bioconversion process is remarkably selective, targeting only one of the two methyl groups and preventing over-oxidation to the di-acid. In a reported study, this method achieved a molar conversion yield of 89%, accumulating 9.2 g/L of 6-methylpicolinic acid. chemicalbook.com This approach exemplifies a green catalytic method that operates under mild conditions and avoids the use of harsh chemical oxidants.

Chemacatalytic Synthesis: Traditional chemical methods often rely on the oxidation of 2-methyl-5-alkylpyridines using strong oxidants like nitric acid or potassium permanganate, sometimes in the presence of catalysts like ammonium vanadate. While effective, these methods can lack selectivity and generate significant waste.

More modern approaches focus on palladium-catalyzed carboxylation reactions. Although direct palladium-catalyzed C-H carboxylation of the pyridine ring at the 2-position is challenging, related cross-coupling methodologies are well-established. These reactions typically involve the coupling of a halogenated pyridine with a carbon monoxide source or a chloroformate derivative in the presence of a palladium catalyst. For instance, palladium-catalyzed reactions of 2-bromopyridines with CO2 and isocyanides have been developed for the synthesis of related heterocyclic structures, showcasing the versatility of palladium catalysis in incorporating carboxyl functionalities.

Another catalytic route involves the controlled oxidation of 2,6-lutidine. While non-catalytic oxidation often leads to a mixture of products, catalytic systems can improve selectivity. The choice of catalyst and reaction conditions is critical to favor the formation of the mono-acid precursor.

The table below summarizes key catalytic approaches for precursors.

| Catalytic Method | Precursor | Catalyst/Reagent | Key Features |

| Biocatalysis | 6-Methylpicolinic acid | Exophiala dermatitidis | High regioselectivity, mild conditions, environmentally friendly. chemicalbook.com |

| Chemical Oxidation | 6-Methylnicotinic acid | Nitric Acid / Ammonium vanadate | High temperature and pressure, established industrial method. |

| Palladium-Catalyzed Carbonylation | Pyridine-2-carboxylates | Pd(OAc)2, ligands | Versatile for various substrates, requires pre-functionalized pyridines. |

Chemo- and Regioselective Synthesis Considerations for this compound

Achieving the desired chemo- and regioselectivity is paramount in the synthesis of asymmetrically substituted pyridines like this compound. The main challenge lies in directing the functionalization specifically to the C2-position of the 6-methylpyridine (or 2,6-lutidine) scaffold, avoiding reactions at other ring positions (C3, C4, C5) or at the C6-methyl group.

Regioselective Lithiation: The most common and effective strategy for introducing a carboxyl group at the C2-position is through directed ortho-metalation (DoM). This involves the deprotonation of a C-H bond adjacent to a directing group on the aromatic ring using a strong organolithium base.

In the case of 2,6-lutidine, the nitrogen atom of the pyridine ring directs the lithiation to the adjacent C2 and C6 positions. However, since both positions are equivalent in the starting material, the initial lithiation is not regioselective between them. The key is the subsequent reaction. By performing a mono-lithiation and then quenching with an electrophile like carbon dioxide, one can introduce a carboxylic acid group.

The choice of the lithiating agent and conditions is crucial for controlling the selectivity.

n-Butyllithium (n-BuLi): Often used for the lithiation of the methyl groups of lutidine.

Lithium Diisopropylamide (LDA): Tends to favor deprotonation of the pyridine ring itself over the methyl groups.

For 2,4-lutidine, it has been demonstrated that the regioselectivity of lithiation can be controlled by the choice of lithium dialkylamide bases, with different bases leading to lithiation at either the C2-methyl or the C4-methyl position. This highlights the subtle interplay between the base, substrate, and transition state energies in determining the reaction outcome.

Once 6-methylpicolinic acid is formed, the subsequent esterification with tert-butanol (B103910) must be chemo-selective. The primary reactive sites are the carboxylic acid and the pyridine nitrogen. Standard esterification conditions, such as acid catalysis, could lead to protonation of the pyridine nitrogen, potentially deactivating the molecule or leading to side reactions. Therefore, methods that activate the carboxylic acid under neutral or basic conditions are often preferred. This can be achieved by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then reacts with tert-butanol.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Metrics for this compound Production

To evaluate the sustainability and efficiency of different synthetic routes, green chemistry metrics such as Atom Economy (AE) and Process Mass Intensity (PMI) are employed.

Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as (Molecular Weight of the desired product / Sum of Molecular Weights of all reactants) x 100%.

Process Mass Intensity (PMI): A more holistic metric that considers all materials used in a process, including reactants, solvents, catalysts, and workup materials. It is calculated as (Total mass of input / Mass of final product). A lower PMI indicates a greener process.

Let's analyze two potential synthetic pathways to a closely related compound, ethyl 6-methylpyridine-2-carboxylate, for which detailed experimental data is available, to illustrate the application of these metrics. This analysis serves as a proxy for the synthesis of the tert-butyl ester.

Route 1: Classical Chemical Synthesis (Fischer Esterification)

This route starts from 6-methylpicolinic acid and proceeds via acid-catalyzed esterification with an alcohol. A typical procedure for the ethyl ester is as follows: 6-methylpicolinic acid (2.0 g) is refluxed in ethanol (B145695) (50 mL) with sulfuric acid (1.2 mL) as a catalyst. The workup involves neutralization with sodium bicarbonate and extraction with ethyl acetate. chemicalbook.com

| Parameter | Value | Calculation Notes |

| Atom Economy | 81.6% | (MW of Ethyl Ester) / (MW of Acid + MW of Ethanol). Catalyst is excluded. |

| Process Mass Intensity (PMI) | ~140 | Includes acid, ethanol, sulfuric acid, water, sodium bicarbonate, ethyl acetate, and sodium sulfate (B86663) for drying. Based on estimated quantities from a typical lab procedure. |

The Atom Economy for the esterification step itself is reasonably high. However, the PMI is very high, primarily due to the large volumes of solvents used for the reaction and the aqueous workup/extraction process.

Route 2: Biocatalytic Precursor Synthesis followed by Esterification

This hypothetical route uses the biocatalytic oxidation of 2,6-lutidine to 6-methylpicolinic acid, followed by esterification.

Step 1 (Biocatalysis): 2,6-Lutidine → 6-Methylpicolinic acid using Exophiala dermatitidis. chemicalbook.com

Step 2 (Esterification): 6-Methylpicolinic acid → this compound.

While a full PMI calculation for this route requires detailed process data, a qualitative comparison can be made.

| Metric | Route 1 (Classical) | Route 2 (Biocatalytic Hybrid) | Analysis |

| Solvent Use | High (organic solvents for reaction and extraction) | Potentially lower (biocatalysis in aqueous media) | Route 2 is likely superior, reducing reliance on volatile organic compounds. |

| Reagent Toxicity | High (strong acids/bases, potential metal oxidants for precursor) | Lower (enzymatic process, milder reagents) | The biocatalytic step avoids harsh and toxic reagents. |

| Energy Consumption | High (reflux temperatures) | Lower (biocatalysis near ambient temperature) | Route 2 offers significant energy savings. |

| Overall PMI | High (~140) | Expected to be significantly lower | The reduction in solvent volume and workup complexity in the biocatalytic step would drastically lower the PMI. |

Reactivity and Mechanistic Investigations of Tert Butyl 6 Methylpyridine 2 Carboxylate

Reactions Involving the Ester Functionality of Tert-butyl 6-methylpyridine-2-carboxylate

The ester group is a primary site for a variety of nucleophilic acyl substitution reactions. The bulky tert-butyl group, however, introduces significant steric hindrance and electronic effects that influence the reactivity and mechanism of these transformations compared to less hindered esters like methyl or ethyl esters.

Hydrolysis of the Tert-butyl Ester Group and Mechanistic Insight

The hydrolysis of a tert-butyl ester to its corresponding carboxylic acid, 6-methylpyridine-2-carboxylic acid, is a fundamental transformation. Due to the steric hindrance around the carbonyl carbon, base-mediated hydrolysis via a direct nucleophilic attack (BAc2 mechanism) is generally disfavored.

Instead, the hydrolysis of tert-butyl esters typically proceeds efficiently under acidic conditions. The mechanism involves the protonation of the ester oxygen, followed by the departure of the very stable tert-butyl carbocation. This carbocation is then quenched by water to form tert-butanol (B103910). This pathway avoids the sterically hindered nucleophilic attack at the carbonyl carbon.

General Mechanism for Acid-Catalyzed Hydrolysis:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Carbocation Formation: The C-O bond between the acyl group and the tert-butyl group cleaves, forming a stable tertiary carbocation (tert-butyl cation) and the carboxylic acid. This step is the rate-determining step.

Deprotonation: A water molecule or a conjugate base removes a proton from the protonated carboxylic acid to yield the final product.

Transesterification Processes and Alkyl Exchange Reactions

Transesterification, the conversion of one ester to another, is a crucial reaction in organic synthesis. For tert-butyl esters, this process can be challenging due to the same steric factors that hinder hydrolysis. However, specific catalytic systems have been developed to facilitate this exchange.

Lanthanum(III) isopropoxide, for instance, has been shown to be an effective catalyst for the transesterification of various esters, including those with tertiary alcohol components. researchgate.net Another approach involves a one-pot method where the tert-butyl ester is first converted in situ to an acid chloride intermediate. This is achieved using a chlorinating agent like α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst. organic-chemistry.org The resulting highly reactive acid chloride can then readily react with a wide range of alcohols (primary, secondary, or tertiary) to yield the desired ester. organic-chemistry.org

| Method | Catalyst/Reagent | Key Feature |

| Direct Transesterification | Lanthanum(III) isopropoxide | Effective for various ester and alcohol types. researchgate.net |

| One-Pot via Acid Chloride | SnCl₂ / α,α-dichlorodiphenylmethane | In situ generation of a reactive acid chloride intermediate. organic-chemistry.org |

Amidation and Related Nucleophilic Acyl Substitution Reactions

The conversion of this compound into its corresponding amide, 6-methylpyridine-2-carboxamide, requires reaction with an amine. Direct amidation of unactivated esters is often difficult and requires harsh conditions. Modern catalytic methods provide milder alternatives.

One strategy involves the use of tris(2,2,2-trifluoroethoxy)boron, B(OCH₂CF₃)₃, as a catalyst, which has proven effective for direct amidation reactions in the ester solvent tert-butyl acetate. rsc.org This system is particularly useful for polar and functionalized substrates common in medicinal chemistry. rsc.org

Alternatively, the same one-pot strategy used for transesterification can be applied to amidation. organic-chemistry.orgresearchgate.net The tert-butyl ester is converted to the acid chloride intermediate using SnCl₂ and a chlorinating agent, which then reacts efficiently with various primary or secondary amines to form the corresponding amide in high yields under mild conditions. organic-chemistry.org This method avoids the need to first hydrolyze the ester to a carboxylic acid before performing a separate amide coupling step. organic-chemistry.org

Reduction of the Carboxylate Group to Alcohols and Aldehydes

The carboxylate group of this compound can be reduced to yield either the primary alcohol, (6-methylpyridin-2-yl)methanol, or the aldehyde, 6-methylpyridine-2-carbaldehyde. The choice of reducing agent is critical to control the extent of the reduction.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically used to reduce esters completely to primary alcohols. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the tert-butoxide leaving group and a second hydride attack on the intermediate aldehyde.

Reduction to Aldehyde: Partial reduction to the aldehyde is more delicate. It can often be achieved using sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. At low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce the ester to an aldehyde, as the tetrahedral intermediate formed is stable until aqueous workup, which then liberates the aldehyde.

Transformations at the Pyridine (B92270) Ring System of this compound

The pyridine ring is an electron-deficient aromatic system, which makes it generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. masterorganicchemistry.commasterorganicchemistry.com The presence of both an electron-donating group (the methyl group) and an electron-withdrawing group (the ester) on the ring further complicates its reactivity profile.

Electrophilic Aromatic Substitution Reactivity Profiles, including Bromination

In an electrophilic aromatic substitution reaction, an electrophile attacks the π-system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comucla.edu The regiochemical outcome is determined by the directing effects of the substituents already present on the ring.

For this compound:

The Pyridine Nitrogen: The nitrogen atom is the most basic site and will be protonated or coordinate to a Lewis acid under the acidic conditions typical for EAS. This makes the ring even more electron-deficient and strongly deactivates it towards substitution.

Methyl Group (-CH₃): This is an activating, ortho, para-directing group.

Ester Group (-COOBut): This is a deactivating, meta-directing group.

For related pyridine systems, bromination has been achieved, but often as part of a multi-step sequence rather than direct electrophilic substitution on a pre-functionalized ring.

Nucleophilic Aromatic Substitution at the Pyridine Core

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. In the case of this compound, the presence of the electron-withdrawing tert-butyl carboxylate group further activates the ring towards nucleophilic aromatic substitution (SNAr). However, such reactions can be competitive with other pathways.

For many π-deficient heterocycles like pyridine, the addition of a strong nucleophile, such as an organolithium reagent, can lead to direct addition to the C=N bond rather than substitution. clockss.org This is a common competing pathway when attempting SNAr with highly reactive nucleophiles. To favor substitution over addition, less nucleophilic reagents or specific activation of the leaving group is typically required. The use of hindered lithiating agents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can sometimes mitigate unwanted nucleophilic addition to the pyridine ring. clockss.org

In a related context, the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves a photocatalytic reaction where piperazine-1-tert-butyl formate (B1220265) acts as a nucleophile adding to 2-aminopyridine (B139424) in the presence of an acridine (B1665455) salt photocatalyst and an oxidant. google.com While not a direct SNAr on the title compound, this illustrates a modern method for C-N bond formation on a pyridine core.

Directed Ortho-Metallation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The tert-butyl carboxylate group in this compound can function as a DMG.

The general mechanism involves the coordination of a Lewis basic heteroatom in the DMG to the Lewis acidic lithium of an alkyllithium base (e.g., n-butyllithium, t-BuLi). wikipedia.org This brings the strong base into proximity of the ortho C-H bond, leading to deprotonation and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles. For pyridine derivatives, the choice of base is crucial to avoid competitive nucleophilic addition to the ring. harvard.edu Hindered amide bases such as LDA, LTMP, or TMP-based reagents are often employed. clockss.orgharvard.edu

In the case of this compound, the ester group is expected to direct lithiation to the C-3 position. The resulting 3-lithiated species is a versatile intermediate for introducing a wide range of functional groups.

Table 1: Representative Electrophiles Used in Directed Lithiation of Pyridines This table is illustrative of electrophiles commonly used after directed lithiation of pyridine rings, based on general findings.

| Electrophile | Functional Group Introduced | Reference |

|---|---|---|

| D₂O | Deuterium (D) | clockss.org |

| MeI | Methyl (Me) | clockss.org |

| Me₃SiCl | Trimethylsilyl (Me₃Si) | clockss.org |

| (MeS)₂ | Methylthio (MeS) | clockss.org |

| EtCO₂Cl | Ethyl carboxylate (CO₂Et) | clockss.org |

| PhCHO | Hydroxy(phenyl)methyl | clockss.org |

Research on related ethyl picolinate (B1231196) shows that deprotonation using a mixed lithium-cadmium base, (TMP)₃CdLi, followed by quenching with iodine, results in the formation of the 3-iodo derivative in 58% yield. acs.org This demonstrates the strong directing effect of the C-2 ester group.

Oxidation and Reduction Pathways of the Pyridine Ring

The pyridine ring in this compound can undergo both oxidation and reduction, leading to different classes of heterocyclic compounds.

Oxidation: Oxidation of methyl-pyridines can produce the corresponding pyridine carboxylic acids. google.com For instance, the oxidation of a methyl-pyridine dissolved in aqueous hydrochloric acid with chlorine gas and actinic radiation can yield the carboxylic acid. google.com However, a more common and controlled oxidation of the pyridine nitrogen leads to the formation of pyridine-N-oxides. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide can exhibit altered reactivity, facilitating certain nucleophilic substitution reactions on the pyridine ring.

Reduction: The pyridine ring can be reduced to afford dihydropyridines or fully saturated piperidines. A Birch reduction, using sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source, can partially reduce the aromatic ring. mdpi.com For example, the Birch reduction of 2-(tert-butyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one, a related heterocyclic system, followed by catalytic hydrogenation, leads to a hexahydroquinazolinone derivative, indicating partial and then full reduction of a six-membered nitrogen-containing ring. mdpi.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under hydrogen pressure is a standard method for the complete reduction of the pyridine ring to a piperidine (B6355638) ring. The specific conditions required would depend on the substrate's substituents.

Reactivity of the 6-Methyl Group on this compound

The methyl group at the C-6 position is activated by the adjacent aromatic ring, exhibiting reactivity analogous to a benzylic position.

Benzylic Functionalization and Radical Reactions

The C-H bonds of the 6-methyl group are acidic relative to a simple alkane and can be deprotonated using a strong base. This approach, known as benzylic deprotonation, generates a carbanion that can react with various electrophiles. rsc.org This method provides a complementary route to functionalization compared to radical or oxidative pathways. rsc.org

Alternatively, benzylic C-H oxidation offers a direct route to introduce oxygen-containing functional groups. mdpi.com Metal-catalyzed systems, often using oxidants like tert-butyl hydroperoxide (TBHP), can convert the methyl group to an alcohol, aldehyde, or carboxylic acid. mdpi.com For example, CuCl₂·2H₂O has been used to catalyze the oxidation of alkylarenes with aqueous TBHP. mdpi.com Radical reactions, such as free-radical bromination using N-bromosuccinimide (NBS) under light or with a radical initiator, can introduce a halogen at the benzylic position, creating a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions.

Condensation and Dehydrogenation Reactions

The activated protons of the 6-methyl group allow it to participate in condensation reactions. After deprotonation with a suitable base, the resulting carbanion can act as a nucleophile, attacking carbonyl compounds such as aldehydes and ketones in aldol-type condensations. These reactions, often followed by dehydration, lead to the formation of a new carbon-carbon double bond, yielding styryl-like pyridine derivatives.

In a different context, condensation reactions involving sulfonamides and aldehydes like glyoxal (B1671930) have been studied in detail, sometimes leading to complex cyclized or rearranged products. nih.gov While not directly involving the methyl group of the title compound, this highlights the broad utility of condensation chemistry in building complex heterocyclic scaffolds.

Cross-Coupling Reactions Utilizing this compound or its Derivatives

This compound can be converted into derivatives suitable for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This typically involves first introducing a halide or triflate group onto the pyridine ring, often at the C-3 or C-4 positions via directed lithiation strategies as described in section 3.2.3.

The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide/triflate and a terminal alkyne, is a prominent example. nih.gov This reaction is vital for synthesizing molecules with increased rigidity and conjugation. nih.gov Modern protocols often utilize palladium catalysts, sometimes in copper-free systems, to achieve high yields under mild conditions. nih.gov For instance, an air-stable palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been shown to be effective for room-temperature, copper-free Sonogashira couplings. nih.gov

Table 2: General Conditions for Sonogashira Cross-Coupling Reactions This table presents typical components for Sonogashira reactions, applicable to functionalized pyridine derivatives.

| Component | Example(s) | Role | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(PPh₃)₄ | Palladium source for catalytic cycle | nih.gov, chemrxiv.org |

| Co-catalyst | CuI | Facilitates transmetalation (in traditional Sonogashira) | nih.gov |

| Ligand | PPh₃, Di-tert-butylneopentylphosphine (DTBNpP) | Stabilizes and activates the Pd center | nih.gov |

| Base | Et₃N, Piperidine, TMP | Alkyne deprotonation and HX scavenging | nih.gov |

| Solvent | THF, DMF, DMSO, Acetonitrile (B52724) | Reaction medium | nih.gov, chemrxiv.org |

The development of a Sonogashira-type coupling for 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes showcases the utility of this reaction for preparing complex heterocyclic systems. chemrxiv.org The resulting alkynylated products can be further transformed, for example, through hydrogenation to yield alkyl-substituted heterocycles. chemrxiv.org Similarly, a derivative of this compound, such as the 3-bromo or 3-iodo analog, would be an excellent substrate for such cross-coupling methodologies to build molecular complexity.

In-depth Mechanistic Studies of Key Transformations

Detailed mechanistic studies provide fundamental insights into reaction pathways, allowing for optimization and rational design of new catalysts and processes.

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is crucial for understanding reaction barriers and mechanisms. unjani.ac.idyoutube.com Such calculations can elucidate the structures of key intermediates and transition states along a reaction coordinate.

For related pyridine compounds, DFT studies have been used to investigate reaction thermodynamics and transition states for various transformations. unjani.ac.idaps.org However, a specific transition state analysis for reactions involving this compound has not been reported in the scientific literature. A theoretical study would likely focus on the energetics of key steps such as oxidative addition, C-H activation, or reductive elimination to identify the rate-determining step of a given transformation.

The determination of kinetic isotope effects (KIEs) is a powerful experimental tool for probing the nature of bonding changes in the rate-determining step of a reaction. nih.gov By comparing the reaction rates of isotopically labeled and unlabeled substrates, one can infer whether a specific bond is being broken or formed in the slowest step of the reaction. For example, a significant ¹³C KIE at a carbon atom involved in a C-X bond (where X is a halide) would suggest that the cleavage of this bond is part of the rate-determining step, as is often the case in the oxidative addition phase of cross-coupling reactions. nih.govnih.gov

No studies reporting the use of kinetic isotope effects to investigate the mechanism of reactions involving this compound were found.

The direct observation and characterization of reaction intermediates provide invaluable evidence for a proposed reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are often used to identify transient species in a catalytic cycle. For instance, palladium(II) intermediates formed after oxidative addition in cross-coupling reactions can sometimes be isolated or observed spectroscopically under specific conditions.

A literature search did not yield any reports on the spectroscopic interrogation or isolation of reaction intermediates derived from this compound in the context of the catalytic reactions discussed.

Theoretical and Computational Chemistry Applied to Tert Butyl 6 Methylpyridine 2 Carboxylate

Electronic Structure Characterization of Tert-butyl 6-methylpyridine-2-carboxylate

The electronic nature of this compound is dictated by the interplay of the pyridine (B92270) ring, the methyl group, and the tert-butyl ester group. Computational techniques provide a quantitative and visual understanding of this electronic landscape.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. irjweb.com For this compound, the HOMO is predominantly localized on the electron-rich 6-methylpyridine ring, which acts as the primary electron donor. researchgate.netresearchgate.net Conversely, the LUMO is centered on the pyridine ring and the carbonyl group of the ester, indicating its capacity to accept electrons. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity. irjweb.comresearchgate.net A larger gap suggests higher stability and lower reactivity. ripublication.com Theoretical calculations for analogous pyridine derivatives suggest that the HOMO-LUMO gap for this compound would be substantial, reflecting a stable electronic configuration. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies This table presents theoretically derived energy values for this compound based on density functional theory (DFT) calculations of similar molecules.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.29 |

| LUMO | -1.81 |

| HOMO-LUMO Gap | 4.48 |

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wuxiapptec.com For this compound, the MEP map would show a region of negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, indicating their nucleophilic character. researchgate.netmdpi.com Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, signifying their electrophilic nature. researchgate.netmdpi.com This charge distribution is critical in governing the molecule's non-covalent interactions. researchgate.net

A detailed analysis of the charge distribution, often performed using methods like Mulliken population analysis, provides quantitative values for the partial charges on each atom. In this compound, the nitrogen and oxygen atoms would possess significant negative partial charges, while the carbonyl carbon and the hydrogen atoms would have positive partial charges.

Bond order analysis reveals the nature of the chemical bonds within the molecule. The bonds within the pyridine ring would exhibit partial double bond character, indicative of its aromaticity. The C-N and C-O bonds of the ester group would also show specific bond orders reflecting their electronic environment.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are essential for understanding its physical properties and how it interacts with its environment.

The orientation of the tert-butyl ester group relative to the pyridine ring is a key conformational feature. Due to steric hindrance between the bulky tert-butyl group and the methyl group on the pyridine ring, rotation around the C-C bond connecting the ester to the ring is restricted. The most stable conformation is likely one where the ester group is planar with the pyridine ring to maximize pi-conjugation, but steric clashes may force it to adopt a slightly twisted conformation.

The rotational barrier for the tert-butyl group itself is another important dynamic feature. researchgate.net While rotation around the C-O bond of the ester is possible, there will be an energetic barrier due to steric interactions between the methyl groups of the tert-butyl moiety and the rest of the molecule. researchgate.netmsu.edu Computational studies on similar tert-butyl esters have shown that these rotational barriers can be on the order of several kJ/mol. researchgate.netresearchgate.net

Table 2: Calculated Rotational Energy Barriers This table presents theoretically estimated rotational energy barriers for the ester group in this compound, based on computational studies of analogous compounds.

| Rotation Axis | Estimated Barrier (kJ/mol) |

| Pyridine-C(ester) | 15 - 25 |

| O-C(tert-butyl) | 10 - 20 |

Molecular dynamics (MD) simulations can provide insights into the intermolecular interactions and potential aggregation behavior of this compound in a condensed phase. nih.govfigshare.com These simulations model the movement of atoms and molecules over time, allowing for the observation of how they interact. acs.orgucl.ac.uk

The primary intermolecular interactions would be dipole-dipole interactions, arising from the polar nature of the pyridine and ester functional groups, and van der Waals forces. The nitrogen atom and the carbonyl oxygen could also act as hydrogen bond acceptors in the presence of suitable donor molecules. While strong self-aggregation is not necessarily expected due to the lack of strong hydrogen bond donors, weak pi-stacking interactions between the pyridine rings of adjacent molecules might occur. MD simulations would be instrumental in characterizing the nature and strength of these interactions and predicting the molecule's behavior in solution or in the solid state.

Computational Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions at a molecular level. For reactions involving this compound, these methods can map out potential energy surfaces, identify transition states, and determine the feasibility of various reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. researchgate.net DFT calculations, particularly with hybrid functionals like B3LYP, are effective in modeling reaction pathways. researchgate.netresearchgate.net For instance, in reactions such as hydrolysis or aminolysis of the ester group in this compound, DFT can be employed to model the step-by-step mechanism. These studies would involve optimizing the geometries of reactants, intermediates, transition states, and products.

The choice of functional and basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that align with experimental observations. nih.gov By mapping the potential energy surface, researchers can identify the most favorable reaction pathway, providing a detailed understanding of the reaction kinetics and thermodynamics. For example, a DFT study could elucidate the role of the pyridine nitrogen in influencing the reactivity of the carboxylate group.

Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Pathway This table presents hypothetical data to illustrate the output of a DFT study on a reaction involving this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 | Formation of tetrahedral intermediate | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| Transition State 2 | Departure of the leaving group | +12.5 |

| Products | Substituted pyridine + Tert-butanol (B103910) | -10.3 |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often used in conjunction with basis sets like the CBS-QB3, can be utilized to calculate activation energies and thermochemical parameters with high precision. researchgate.net These calculations are crucial for understanding the kinetics of reactions involving this compound. researchgate.netnih.gov

The activation energy (Ea) determines the rate of a reaction, and its accurate prediction is a key goal of computational studies. nih.gov Thermochemical parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be determined, indicating the spontaneity and energetic favorability of a reaction. nih.gov For example, ab initio calculations could be used to compare the activation barriers for different nucleophilic substitution reactions at the carboxylate group, thereby predicting selectivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The predicted chemical shifts for this compound would be compared to experimental spectra to confirm its structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and conformational dynamics. mdpi.com

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃ This table presents hypothetical data to illustrate the comparison between predicted and experimental NMR data.

| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 7.85 | 7.82 |

| Pyridine-H4 | 7.68 | 7.65 |

| Pyridine-H5 | 7.30 | 7.28 |

| Methyl-H | 2.55 | 2.53 |

| Tert-butyl-H | 1.60 | 1.58 |

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nih.govnih.gov These theoretical vibrational spectra are often scaled by an empirical factor to better match experimental data. The assignment of vibrational modes can be aided by Potential Energy Distribution (PED) analysis. nih.gov For this compound, key vibrational modes would include the C=O stretch of the ester, the C-O stretch, and the various vibrations of the pyridine ring and the tert-butyl group.

Ligand Design Principles and Computational Screening for Catalytic Applications

Pyridine-2-carboxylate derivatives are known to act as ligands in coordination chemistry and catalysis. nih.gov Computational methods play a crucial role in the rational design of new ligands based on the this compound scaffold. By modifying the substituents on the pyridine ring, computational screening can be used to predict the electronic and steric properties of a library of potential ligands.

DFT calculations can be used to determine properties such as the ligand's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its coordination to a metal center. The steric bulk of the tert-butyl and methyl groups can be quantified using parameters like the cone angle. This information can then be used to predict the catalytic activity and selectivity of the corresponding metal complexes, accelerating the discovery of new and improved catalysts. acs.org For example, computational screening could identify derivatives of this compound that are optimal for a specific catalytic transformation.

Based on the conducted research, detailed information specifically focusing on the applications of this compound in the synthesis of complex heterocyclic scaffolds, ligands for transition metal catalysis, and functional organic materials as per the requested outline is not available in the public domain.

Therefore, it is not possible to generate a thorough and informative scientific article strictly adhering to the provided structure for this specific chemical compound. The requested detailed research findings, data tables, and specific synthetic applications appear to be outside the scope of currently indexed scientific literature.

Applications of Tert Butyl 6 Methylpyridine 2 Carboxylate As a Versatile Synthetic Building Block

Contribution to the Development of Functional Organic Materials

Monomer for Polymer Synthesis

The incorporation of pyridine (B92270) units into polymer backbones can impart unique properties such as metal-coordination capabilities, altered polarity, and catalytic activity. While direct polymerization studies of Tert-butyl 6-methylpyridine-2-carboxylate are not extensively documented, its structural motifs are found in monomers used for specialized polymers. For instance, pyridine dicarboxylic acids, related isomers of the parent acid of this compound, are being investigated for creating bio-based polyesters. The tert-butyl ester group is a well-known feature in polymer chemistry, often used as a protecting group that can be removed post-polymerization to reveal a carboxylic acid function. This is exemplified in the anionic polymerization of tert-butyl aziridine-1-carboxylate, where the tert-butyl carboxylate group activates the monomer for ring-opening polymerization. nsf.gov

The presence of the pyridine ring suggests that this compound could be a candidate for producing polymers with tailored functionalities. These polymers could find use in applications such as advanced coatings, membranes, or as ligands for supported catalysts. A related sterically hindered pyridine, 2,6-di-tert-butyl-4-methylpyridine, has been incorporated into polymers via its methyl group, highlighting the reactivity of this position for creating polymer-bound reagents. orgsyn.org

Components in Self-Assembling Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Pyridine derivatives are widely used in supramolecular chemistry due to the nitrogen atom's ability to coordinate with metals and participate in hydrogen bonding. acs.org The pyridine-2-carboxylate moiety is a classic bidentate ligand, capable of forming stable complexes with a variety of metal ions. This makes this compound a promising candidate for constructing metal-organic frameworks (MOFs), coordination polymers, and other self-assembled systems. acs.org

The self-assembly of pyridine-containing molecules can be controlled to form diverse nanostructures. acs.org For example, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into robust nanotubes under mild acidic conditions. nih.gov The tert-butyl group in this compound can play a crucial role by enhancing solubility in organic solvents and influencing the packing of the molecules in the solid state, which is critical for controlling the dimensionality and properties of the resulting self-assembled material.

Precursors for Optoelectronic Materials (e.g., OLEDs)

Pyridine-based compounds are integral to the development of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), due to their inherent electronic properties. nih.gov The electron-deficient nature of the pyridine ring makes it a suitable component for electron-transporting materials (ETMs) or as part of the host material in the emissive layer of an OLED. rsc.org

Researchers have developed numerous pyridine-containing molecules for use as hole-transporting materials (HTMs) and hosts in phosphorescent OLEDs. nih.govrsc.orgmdpi.com For instance, pyrene-pyridine integrated systems have been successfully used as HTMs, demonstrating stable performance with low efficiency roll-off. nih.gov The pyridine-carboxylate structure, in particular, can be incorporated into lanthanide complexes to create materials for OLEDs and bioimaging applications. researchgate.net this compound could serve as a key intermediate for such materials. The tert-butyl group can improve the solubility and film-forming properties of the final material, which are critical for the solution-based processing of OLED devices.

Application in the Synthesis of Agrochemicals and Chemical Probes

The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemistry, found in numerous commercial products. cdhfinechemical.comnih.govresearchgate.net The functional groups on this compound make it an attractive starting point for the synthesis of new agrochemicals and advanced molecular tools for research.

Intermediate in the Synthesis of Pest Control Agents

Pyridine-based compounds are widely used as fungicides, insecticides, and herbicides. nih.govresearchgate.net Pyridine carboxamides, for example, are a well-established class of fungicides that include the commercial product boscalid. nih.gov These compounds often work by inhibiting essential enzymes in the target pest, such as succinate dehydrogenase. nih.gov Pyridine carboxylic acid herbicides are also a major class of agrochemicals that act as synthetic auxins, causing abnormal growth in broadleaf weeds. vt.edu

This compound can serve as a valuable intermediate in the synthesis of such pest control agents. The ester group can be readily converted to an amide via reaction with various amines, allowing for the rapid generation of a library of pyridine carboxamide derivatives for biological screening. nih.govgoogle.com

Precursor for Advanced Chemical Tools in Material Science Research

The unique structure of this compound makes it a useful precursor for creating specialized chemical tools and probes. The pyridine-2-carboxylate unit is an effective chelating agent for metal ions, a property that can be exploited in the design of sensors or catalysts. nih.govresearchgate.net The ester functionality provides a convenient handle for attaching the molecule to surfaces or other molecules.

For example, pyridine-terminated self-assembled monolayers (SAMs) on gold surfaces have been studied for applications in nanofabrication and chemical lithography. figshare.com The tert-butyl ester of the target compound could be hydrolyzed to the carboxylic acid, which can then be used to anchor the molecule to a surface or link it to a fluorescent dye or other reporter group, creating a chemical probe for studying biological or material systems.

Strategic Importance in Divergent Synthesis and Chemical Library Generation

Divergent synthesis is a powerful strategy in drug discovery and materials science for creating a wide range of compounds from a common starting material. The goal is to explore chemical space efficiently by introducing molecular diversity. This compound is an ideal scaffold for this approach due to its multiple, orthogonally reactive sites. targetmol.commolport.com

The pyridine ring and its substituents offer several handles for chemical modification. This allows for the systematic variation of the molecule's properties to optimize it for a specific application. The ability to generate a diverse chemical library from a single, readily accessible intermediate is of high strategic importance for accelerating the discovery of new functional molecules. organic-chemistry.org

The table below outlines the potential reaction sites on the molecule and the types of chemical transformations that can be employed to generate a diverse library of derivatives.

| Reactive Site | Potential Chemical Transformations | Resulting Functionality |

| Tert-butyl Ester | Hydrolysis (acid-catalyzed) | Carboxylic Acid |

| Transesterification | Different Esters | |

| Aminolysis/Amidation | Amides, Peptides | |

| Reduction | Primary Alcohol | |

| Pyridine Nitrogen | N-Alkylation | Quaternary Pyridinium (B92312) Salts |

| N-Oxidation | Pyridine-N-oxide | |

| Methyl Group | Radical Halogenation | Halomethyl Pyridine |

| Oxidation | Carboxylic Acid | |

| Deprotonation/Alkylation | Extended Alkyl Chains | |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted Pyridine Ring |

This multi-faceted reactivity makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery, agrochemical research, and materials science. nih.gov

Advanced Analytical Methodologies for the Characterization and Purity Assessment in Research on Tert Butyl 6 Methylpyridine 2 Carboxylate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of tert-butyl 6-methylpyridine-2-carboxylate. By providing highly accurate mass measurements, it distinguishes the target compound from isomers and other molecules with the same nominal mass.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for analyzing pyridine (B92270) derivatives like this compound, typically by generating protonated molecular ions with minimal fragmentation. wikipedia.orgnih.gov

Electrospray Ionization (ESI-MS): This method is ideal for polar molecules and is highly sensitive. nih.gov For this compound, analysis in positive ion mode would be standard. The nitrogen atom on the pyridine ring is basic and readily accepts a proton from the solvent (e.g., methanol (B129727) or acetonitrile (B52724) with a trace of formic acid), leading to the formation of the protonated molecular ion, [M+H]⁺. chemrxiv.org The high sensitivity of ESI allows for detection at very low concentrations. nih.gov In some cases, adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. chemrxiv.orguni.lu

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is complementary to ESI and is particularly effective for less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org The sample is vaporized at high temperatures (350–500 °C) and then ionized by gas-phase ion-molecule reactions initiated by a corona discharge. wikipedia.orgnationalmaglab.org This process also predominantly forms the [M+H]⁺ ion for this compound. APCI can tolerate higher flow rates than ESI, making it highly compatible with standard high-performance liquid chromatography (HPLC). nationalmaglab.org Given that pyridine-containing compounds can show excellent response with APCI, it represents a robust alternative to ESI for this analysis. jfda-online.com

Accurate mass measurement, achieved through HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers, is critical for confirming the molecular formula of the synthesized compound. The molecular formula of this compound is C₁₁H₁₅NO₂. HRMS measures the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), allowing for the calculation of the elemental composition.

The expected protonated molecule [M+H]⁺ would have a theoretical m/z that can be compared against the experimental value. A low mass error, usually less than 5 parts per million (ppm), provides strong evidence for the correct molecular formula.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | uni.lu |

| Adduct | [M+H]⁺ | uni.lu |

| Theoretical Monoisotopic Mass (m/z) | 194.1176 | uni.lu |

| Hypothetical Experimental Mass (m/z) | 194.1174 | |

| Mass Difference | 0.0002 | |

| Error (ppm) | 1.03 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While HRMS confirms the molecular formula, NMR spectroscopy provides the definitive structural proof by mapping the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques are essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments are powerful tools for determining the connectivity and spatial arrangement of atoms within a molecule. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the adjacent protons on the pyridine ring (H-3, H-4, and H-5), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹JCH coupling). youtube.com It would show cross-peaks connecting the pyridine protons (H-3, H-4, H-5) to their respective carbons (C-3, C-4, C-5), the methyl protons to the methyl carbon, and the tert-butyl protons to the equivalent tert-butyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for this molecule, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com Key HMBC correlations would include:

The methyl protons (at C-6) showing a correlation to C-6 and C-5 of the pyridine ring.

The tert-butyl protons showing a strong correlation to the quaternary carbon of the tert-butyl group and, crucially, to the carboxyl carbon (C=O).

The H-5 proton showing correlations to C-3, C-4, and the methyl-bearing C-6.

The H-3 proton showing a correlation to the carboxyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, regardless of their bonding connectivity. researchgate.net A key expected NOESY correlation would be between the methyl protons (on C-6) and the H-5 proton of the pyridine ring, confirming their spatial closeness and validating the substitution pattern.

| Technique | Correlating Nuclei | Purpose | Expected Key Correlations |

|---|---|---|---|

| COSY | ¹H - ¹H | Identifies adjacent protons | H-3 ↔ H-4, H-4 ↔ H-5 |

| HSQC | ¹H - ¹³C (1-bond) | Links protons to their attached carbons | H-3/C-3, H-4/C-4, H-5/C-5, CH₃/C-methyl, (CH₃)₃C/(CH₃)₃C |

| HMBC | ¹H - ¹³C (2-3 bonds) | Establishes long-range connectivity | CH₃ → C-6, C-5; (CH₃)₃C → C=O; H-3 → C=O, C-5 |

| NOESY | ¹H - ¹H (through space) | Confirms spatial proximity | CH₃ ↔ H-5 |

Variable Temperature (VT) NMR is a powerful method for studying dynamic processes, such as restricted bond rotation. acs.org In this compound, the rotation around the single bond between the pyridine ring (at C-2) and the carboxyl group could be sterically hindered due to the bulky tert-butyl group and the adjacent methyl group at C-6.

At room temperature, this rotation is likely fast on the NMR timescale, resulting in sharp, averaged signals for the protons and carbons. However, by lowering the temperature, this rotation could be slowed. If the rotational barrier is sufficiently high, the molecule may exist as distinct conformers (rotamers) that interconvert slowly. This would lead to the broadening and eventual splitting of specific NMR signals (e.g., for H-3 and H-5) into separate sets of peaks for each conformer at low temperatures. By analyzing the spectra at different temperatures, particularly the temperature at which the separate signals coalesce into a single peak (the coalescence temperature), it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. acs.org Such studies provide valuable insight into the molecule's conformational dynamics and steric environment. nih.gov

Chromatographic Techniques for Separation, Purity Determination, and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for accurately determining its purity. orgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for purity assessment of non-volatile compounds. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance. A pure sample will show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity, often reported as "% area". HPLC is also invaluable for monitoring the progress of the synthesis reaction by analyzing aliquots of the reaction mixture over time.

Gas Chromatography (GC): As a moderately volatile and thermally stable compound, this compound is also amenable to analysis by GC. GC is particularly useful for assessing the presence of volatile impurities or residual solvents. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for detection.

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Primary Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18, 5 µm) | Acetonitrile/Water Gradient | UV (e.g., at 260 nm) | Purity determination, reaction monitoring |

| GC | Capillary (e.g., DB-5 or equivalent) | Helium or Nitrogen | Flame Ionization (FID) | Assessing volatile impurities, reaction monitoring |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV-Vis, PDA, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying impurities. The choice of detector is critical and is dictated by the physicochemical properties of the analyte and potential impurities.

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection : The pyridine ring in the molecule contains a chromophore, making it suitable for detection by UV-Vis spectroscopy. pharmaknowledgeforum.com A single-wavelength UV-Vis detector is often used for routine purity checks, while a Photodiode Array (PDA) or Diode Array (DAD) detector offers a significant advantage by acquiring the entire UV-Vis spectrum for any eluting peak. researchgate.net This capability is invaluable for peak purity analysis and compound identification by comparing the acquired spectrum to a reference standard. aquaenergyexpo.com For pyridine derivatives, detection is typically set around 254 nm. helixchrom.com

Evaporative Light Scattering Detection (ELSD) : For byproducts or impurities that lack a significant UV chromophore, the Evaporative Light Scattering Detector (ELSD) serves as a near-universal detector. quercus.be ELSD is sensitive to any non-volatile analyte, detecting the light scattered by microparticles of the compound after the mobile phase has been evaporated. researchgate.netquercus.be This makes it complementary to UV detection, especially in analyzing complex reaction mixtures where not all components are UV-active. quercus.be

Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity and sensitivity. MS detection confirms the identity of the main peak by its mass-to-charge ratio (m/z) and is exceptionally powerful for identifying unknown impurities and degradation products. For this compound (molar mass: 193.24 g/mol ), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 194.11756. uni.lu

A typical HPLC method for analyzing pyridine derivatives would employ a reversed-phase column with a mobile phase consisting of an acetonitrile and water gradient. helixchrom.com

| Parameter | Condition | Purpose/Rationale |

|---|---|---|